BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic characterization of Morpholin-3-
one using NMR and IR techniques

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Morpholin-3-one

Cat. No.: B089469

Spectroscopic Characterization of Morpholin-3-
onhe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
Morpholin-3-one, a crucial intermediate in the synthesis of various fine chemicals and
pharmaceutical compounds, including the anticoagulant Rivaroxaban.[1] This document
outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data and
provides detailed experimental protocols for acquiring such spectra.

Introduction to Morpholin-3-one

Morpholin-3-one (CAS No. 109-11-5) is a heterocyclic organic compound featuring a six-
membered morpholine ring with a carbonyl group at the 3-position. Its structure incorporates
both an ether linkage and a lactam (a cyclic amide). This unique combination of functional
groups results in a distinct spectroscopic signature, which is essential for its identification and
quality control in synthetic applications.

Molecular Structure:
e Chemical Formula: CaH7NO:

e Molecular Weight: 101.10 g/mol
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o Key Functional Groups: Secondary Amide (Lactam), Ether (C-O-C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds by providing information about the chemical environment of hydrogen (*H
NMR) and carbon (33C NMR) atoms.

Expected *H NMR Spectral Data

The proton NMR spectrum of Morpholin-3-one is expected to show four distinct signals

corresponding to the protons on the nitrogen and the three methylene (CHz) groups. The

chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms,

as well as the carbonyl group.

Proton Assignment

Expected Chemical
Shift (&) ppm

Multiplicity

Integration

H-N (Amide Proton)

~6.5-8.0

Broad Singlet

1H

H2-C2 (Methylene a to
C=0)

~41-43

Singlet

2H

H2-C5 (Methylene o to
0)

~3.8-4.0

Triplet

2H

H2-C6 (Methylene a to
N)

~3.3-35

Triplet

2H

Note: Expected values
are based on the
analysis of related
morpholine structures
and standard
chemical shift ranges.
The solvent used is
typically CDCIs or
DMSO-de.
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Expected *C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, identifying the four unique
carbon environments in the molecule. The carbonyl carbon is characteristically found far

downfield.
Carbon Assignment Expected Chemical Shift () ppm
C3 (Carbonyl Carbon) ~168-172
C5 (Methylene a to O) ~65-70
C2 (Methylene a to C=0) ~45-50
C6 (Methylene a to N) ~40- 45

Note: Expected values are based on typical
chemical shifts for carbons in similar chemical
environments, such as those in N-substituted

morpholines and other lactams.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.[4]

Expected IR Absorption Data

The IR spectrum of Morpholin-3-one is dominated by absorptions corresponding to the amide
and ether functional groups.
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) . Expected Frequency . )
Vibrational Mode ( 1 Intensity Functional Group
cm-

Secondary Amide

N-H Stretch 3200 - 3300 Medium, Broad

(Lactam)
C-H Stretch 2850 - 2980 Medium Methylene (CHz)
C=0 Stretch (Amide I) 1660 - 1690 Strong Lactam Carbonyl

) ) Secondary Amide

N-H Bend (Amide 1) 1510 - 1550 Medium

(Lactam)
C-O-C Stretch 1100 - 1150 Strong Ether

Note: These are
characteristic
absorption ranges.
The exact frequencies
can be influenced by
the solid-state packing

or the solvent used.[5]

Experimental Protocols & Workflow

The following sections provide detailed methodologies for acquiring high-quality NMR and IR
spectra for Morpholin-3-one.

Experimental Workflow Diagram

The logical flow for the complete spectroscopic characterization of a Morpholin-3-one sample
is illustrated below.
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Data Processing & Analysis

Sample Preparation

Data Acquisition Analyze IR Spectrum:
Prepare as KBr Pellet Process Interferogram: - Peak Picking

or Thin Film Fourier Transform, - Functional Group .
Background Subtraction Assignment Reporting

Final Spectroscopic
Characterization Report

Acquire FT-IR Spectrum

Morpholin-3-one
Sample

Dissolve ~10-20 mg
in 0.6 mL Process FID: Analyze NMR Spectra:
Deuterated Solvent Fourier Transform, - Chemical Shift

(e.g., CDCI3) Phase & Baseline Correction - Integration
- Multiplicity

Acquire 1H & 13C NMR Spectra

Click to download full resolution via product page

Caption: Experimental workflow for NMR and IR characterization.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 10-20 mg of the Morpholin-3-one sample and
dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDClIs, or Dimethyl sulfoxide-de, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an
internal standard (0O ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field
should be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.

IH NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
o Use a standard 90° pulse sequence.

o Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b089469?utm_src=pdf-body-img
https://www.benchchem.com/product/b089469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).

o Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
carbon.

o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the
quaternary carbonyl carbon.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

the 13C isotope.

o Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier
transformation to generate the frequency-domain spectrum. Apply phase and baseline
corrections to obtain the final, interpretable spectrum.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of the Morpholin-3-one sample with ~100-200 mg of dry,
spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.
o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene
chloride).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.
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e Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the
spectrometer and acquire a background spectrum. This will be automatically subtracted from
the sample spectrum to remove contributions from atmospheric CO2 and Hz0.

o Sample Spectrum Acquisition: Place the sample pellet or thin film in the spectrometer's
sample compartment.

o Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32)
to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm™1.

o Data Processing: The instrument's software performs a Fourier transform on the raw
interferogram to produce the final IR spectrum (transmittance or absorbance vs.
wavenumber).

Conclusion

The spectroscopic techniques of NMR and IR provide a comprehensive and definitive
characterization of Morpholin-3-one. The expected spectral data presented in this guide,
derived from the analysis of its functional groups and related structures, serve as a reliable
reference for researchers. By following the detailed experimental protocols, scientists and drug
development professionals can confidently verify the identity, purity, and structural integrity of
Morpholin-3-one in their research and manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic characterization of Morpholin-3-one
using NMR and IR technigues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089469#spectroscopic-characterization-of-morpholin-
3-one-using-nmr-and-ir-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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